molecular formula C12H22N2O5 B1455336 (R)-Methyl 2-((R)-2-((tert-butoxycarbonyl)amino)propanamido)propanoate CAS No. 59602-19-6

(R)-Methyl 2-((R)-2-((tert-butoxycarbonyl)amino)propanamido)propanoate

Cat. No. B1455336
CAS RN: 59602-19-6
M. Wt: 274.31 g/mol
InChI Key: KRWPOGQDZNCNLK-HTQZYQBOSA-N
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Description

“®-Methyl 2-(®-2-((tert-butoxycarbonyl)amino)propanamido)propanoate” is a chemical compound. The tert-butoxycarbonyl group is commonly used in synthetic organic chemistry .


Synthesis Analysis

Tertiary butyl esters, such as the tert-butoxycarbonyl group in this compound, find large applications in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Physical And Chemical Properties Analysis

A similar compound, “®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate”, has a molecular weight of 207.23 .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Qin et al. (2014) reported the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, an important intermediate of Biotin, from L-cystine. This process, achieving an overall yield of 67% through three steps, underscores the compound's role in synthesizing biologically relevant molecules, such as Biotin, which is crucial for the metabolic cycle, including the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

In another study, Pajouhesh et al. (2000) focused on the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. They utilized a glycine derivative closely related to the compound of interest, highlighting its significance in synthesizing neuroactive substances (Pajouhesh et al., 2000).

Application in Synthesizing Bioactive Molecules

Swaroop et al. (2014) presented the synthesis of both isomers of an unusual amino acid residue, key to microsporin B, utilizing cross metathesis and enzymatic kinetic resolution. This demonstrates the compound's utility in preparing complex natural products and its role in developing potential therapeutic agents (Swaroop et al., 2014).

Moreover, the molecular and crystal structure analysis of a related L-cysteine derivative by Kozioł et al. (2001) provided insights into the conformation-stabilizing function of weak intermolecular bonding. This study highlights the importance of understanding the structural aspects of these compounds for their potential applications in material science and pharmaceuticals (Kozioł et al., 2001).

Contribution to Material Science

Research by Gao et al. (2003) on the synthesis and polymerization of novel amino acid-derived acetylene monomers, including derivatives of the compound of interest, underlines its relevance in material science. The study explored the properties of the formed polymers, providing a foundation for developing new materials with specific optical or mechanical properties (Gao et al., 2003).

properties

IUPAC Name

methyl (2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWPOGQDZNCNLK-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704271
Record name Methyl N-(tert-butoxycarbonyl)-D-alanyl-D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59602-19-6
Record name Methyl N-(tert-butoxycarbonyl)-D-alanyl-D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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